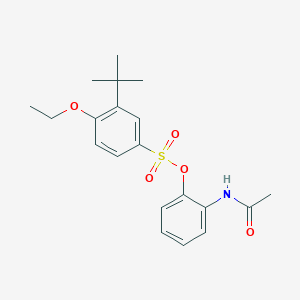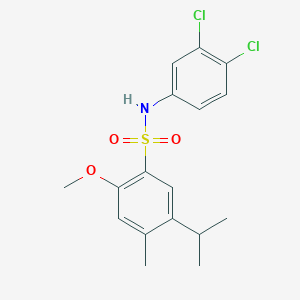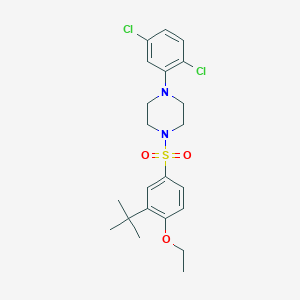
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, also known as ABE-ES, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in various chemical reactions, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme kinetics, and the development of new analytical techniques. The sulfonate ester group in (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is a versatile functional group that can be used to modify other molecules, making it a valuable reagent in organic synthesis. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
Mécanisme D'action
The mechanism of action of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond between the sulfonate ester group and a nucleophilic residue on the enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, making (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate a potent inhibitor of certain enzymes.
Biochemical and Physiological Effects:
(2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate can inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is its versatility as a reagent in organic synthesis. The sulfonate ester group can be used to modify other molecules, making it a valuable tool for the synthesis of novel compounds. In addition, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action. However, one limitation of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate. One potential area of research is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate. In addition, further studies are needed to fully understand the mechanism of action of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate and its potential applications in enzyme inhibition. Finally, the synthesis of new derivatives of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate could lead to the development of new reagents for use in organic synthesis and other scientific research applications.
Conclusion:
In conclusion, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, or (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate, is a sulfonate ester that has been extensively studied for its potential applications in scientific research. The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is relatively simple, and it has been shown to exhibit a range of interesting biochemical and physiological effects. (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme kinetics. While there are some limitations to its use, (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate has the potential to be a valuable tool in the development of new therapeutic agents and the study of enzyme inhibition.
Méthodes De Synthèse
The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate involves the reaction of 2-acetamidophenol with 3-tert-butyl-4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate amide, which is then treated with an acid to yield the final product. The synthesis of (2-Acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate is relatively simple and can be carried out in moderate to high yields.
Propriétés
IUPAC Name |
(2-acetamidophenyl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-25-18-12-11-15(13-16(18)20(3,4)5)27(23,24)26-19-10-8-7-9-17(19)21-14(2)22/h7-13H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYYIXMCGRCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 3-tert-butyl-4-ethoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)

